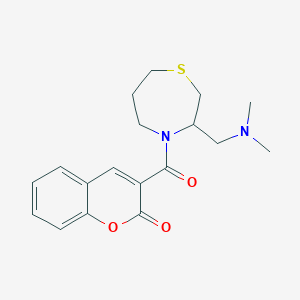

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various bonds and rings in the molecule. Unfortunately, without more specific information or research, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromen-2-one moiety would likely contribute to the compound’s aromaticity, while the thiazepane ring would add some three-dimensionality to the molecule. The dimethylamino group could potentially participate in hydrogen bonding .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The chromen-2-one moiety could potentially undergo electrophilic aromatic substitution reactions, while the dimethylamino group could act as a nucleophile in certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its various functional groups .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The compound is involved in the synthesis of new types of heterocyclic systems. For example, its derivatives have been synthesized through reactions with 3-amino-4-cyanopyrazole and 2-aminothiazoles, leading to the creation of pyrazolopyrimidines and imidazothiazoles with potential biological activities (Rao & Reddy, 2008). These reactions highlight the compound's versatility in contributing to the diversity of chemical structures.

Photochromic and Redox Properties

Research into 2H-pyrano[3,2-c]chromen derivatives, closely related to the compound of interest, has demonstrated their significant photochromic and redox properties. These properties are crucial for developing materials that respond to light and have potential applications in optical storage media and photoswitchable devices (Huang et al., 2007).

Anticancer Activities

Certain derivatives of 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one have shown significant anticancer activities. For instance, compounds synthesized with a focus on inducing apoptosis in cancer cells through the inhibition of tubulin polymerization and the binding of colchicine to tubulin have emerged as potential anticancer agents, demonstrating the compound's relevance in medicinal chemistry (Kemnitzer et al., 2004).

Antimicrobial Activities

Thiazolidinone derivatives synthesized from the compound have been evaluated for their antimicrobial activities against various bacteria and fungi. These studies showcase the compound's potential as a precursor for developing new antimicrobial agents, addressing the need for novel treatments due to rising antibiotic resistance (Patel et al., 2012).

Novel Synthetic Routes and Mechanistic Insights

The compound has also facilitated the development of new synthetic methodologies and provided insights into reaction mechanisms. For example, its role in the asymmetric addition reactions catalyzed by specific organocatalysts offers valuable information on the origin of enantioselection in synthetic chemistry, contributing to the broader field of asymmetric synthesis (Yamakawa & Noyori, 1999).

Orientations Futures

Propriétés

IUPAC Name |

3-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-19(2)11-14-12-24-9-5-8-20(14)17(21)15-10-13-6-3-4-7-16(13)23-18(15)22/h3-4,6-7,10,14H,5,8-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJKDPVHUKKYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)

![Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2728138.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)

![Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2728153.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)